Lipophilicity (XLogP3-AA) Comparison: 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate vs. Mono-Cyano and Non-Cyano Benzenecarboximidate Analogs
The target compound exhibits a computed XLogP3-AA of 4.6, reflecting the additive contribution of two 4-cyanophenyl moieties [1]. By comparison, the mono-cyano analog (4-cyanophenyl) N-phenyl-3-(trifluoromethyl)benzenecarboximidate (C₂₁H₁₃F₃N₂O, CAS 425366-00-3), which replaces one 4-cyanophenyl with a phenyl group and introduces a trifluoromethyl substituent, is expected to display a different logP due to the altered balance of polar nitrile and lipophilic CF₃ contributions; the molecular formula change from C₂₁H₁₃N₃O to C₂₁H₁₃F₃N₂O results in a molecular weight increase to ~366.3 g/mol [2]. Within the broader benzenecarboximidate class, each incremental cyano group substitution has been observed to alter logD₇.₄ values by approximately 0.5–0.8 log units, meaning the bis-cyano compound is predicted to be approximately 0.5–1.0 log units more lipophilic than mono-cyano variants lacking a second electron-withdrawing nitrile [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem computed) |
| Comparator Or Baseline | Mono-cyano benzenecarboximidate analogs: predicted logP ~3.6–4.1 (class-level estimate based on incremental nitrile contribution). (4-Cyanophenyl) N-phenyl-3-(trifluoromethyl)benzenecarboximidate: molecular weight 366.3 g/mol vs. 323.3 g/mol for target. |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 to +1.0 log units relative to mono-cyano benzenecarboximidate analogs (class-level inference). |
| Conditions | Computed property (XLogP3 3.0, PubChem release 2025.09.15); class-level SAR trend derived from benzenecarboximidate literature. |
Why This Matters
Higher logP directly impacts passive membrane permeability, plasma protein binding, and off-target promiscuity risk; procuring the incorrect analog with a different lipophilicity profile can compromise structure-activity relationship (SAR) consistency in medicinal chemistry programs.
- [1] PubChem. (2026). Compound Summary for CID 5744229: 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5744229 View Source
- [2] Molaid. (n.d.). (4-Cyanophenyl) N-phenyl-3-(trifluoromethyl)benzenecarboximidate (CAS 425366-00-3). Retrieved from https://www.molaid.com View Source
- [3] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). Wiley. View Source
